(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-11-6-9-4-2-3-5-10(9)8-13-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTICDLPBHJLWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC=CC=C2CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-20-1 | |
| Record name | [(3,4-dihydro-1H-2-benzopyran-3-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzopyran derivatives .
Scientific Research Applications
(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzopyran ring system may also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural Analogues: Benzopyran and Benzothiopyran Derivatives
Several structurally related compounds share the benzopyran or benzothiopyran core but differ in substituents and functional groups:
Key Differences :
- Substituent Complexity : The target compound has a simpler methylamine side chain compared to hybrid benzothiopyran derivatives (e.g., butyloxy or piperidine-propyl groups in ).
- Aromaticity vs.
Functional Amines: Methylamine and Methyl Diethanol Amine (MDEA)
Simpler amines and industrial analogues highlight differences in reactivity and applications:
Key Differences :
- However, MDEA’s ethanol groups enhance CO₂ adsorption via carbamate formation .
- Industrial Relevance : MDEA achieves 2.63 mmol CO₂/g adsorption capacity due to amine-CO₂ chemical interactions , whereas the target compound’s aromatic scaffold may favor binding to biological targets (e.g., receptors or enzymes).
Physicochemical and Functional Comparison
Insights :
- The benzopyran ring in the target compound may reduce solubility in polar solvents compared to MDEA or methylamine.
- MDEA’s CO₂ adsorption mechanism relies on amine-carbamate chemistry, while the target compound’s primary amine could theoretically participate in similar reactions, albeit with unstudied efficiency .
Biological Activity
(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine, also known as 1-(3,4-dihydro-1H-isochromen-3-yl)-N-methylmethanamine, is a compound with a unique structural configuration that has drawn attention in pharmacological research. This article explores its biological activity, including receptor binding affinities, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's molecular formula is with a specific SMILES representation of CNCC1CC2=CC=CC=C2CO1. Its 2D structure can be visualized to understand its interactions at the molecular level.
Receptor Binding Affinity
Research indicates that derivatives of benzopyran compounds often exhibit significant interactions with various neurotransmitter receptors. For instance, related compounds have shown high affinity for serotonin (5-HT) receptors and dopamine (D2) receptors. Specifically, substituted 3-amino and 3-aminomethyl derivatives have demonstrated potent binding at the 5-HT1A and D2 receptor sites, suggesting potential applications in treating psychiatric disorders .
| Compound | Receptor Type | Binding Affinity |
|---|---|---|
| Compound 1g | 5-HT1A | High |
| Compound 1d | Mixed 5-HT1A/5-HT2A | Moderate |
| Compound 1f | 5-HT2A | Potent |
Pharmacological Implications
The biological activity of this compound may extend to its potential as a therapeutic agent. The structural similarity to other known psychoactive compounds suggests it could be explored for its effects on mood regulation and anxiety reduction. Compounds within this family have been noted for their neuroprotective properties, which could be beneficial in neurodegenerative conditions.
Study on Related Compounds
A study focused on the synthesis and pharmacological activities of pyrazole derivatives highlighted the importance of structural modifications in enhancing receptor selectivity and potency. Although specific data on this compound is limited, it is reasonable to extrapolate that similar modifications could yield compounds with desirable biological activities .
Clinical Relevance
While direct clinical studies specifically targeting this compound are scarce, the implications from related compounds suggest potential utility in treating conditions like depression and anxiety disorders. The exploration of such compounds could lead to novel therapeutic options with fewer side effects compared to traditional treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
